molecular formula C15H16N2OS B5569623 1-Benzyl-3-(3-methoxyphenyl)thiourea

1-Benzyl-3-(3-methoxyphenyl)thiourea

Cat. No.: B5569623
M. Wt: 272.4 g/mol
InChI Key: CBQPHBHZJCQWHA-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3-methoxyphenyl)thiourea is an organic compound with the molecular formula C15H16N2OS and a molecular weight of 272.37 g/mol . This compound belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thioureas are known for their diverse chemical reactivity and applications in various fields.

Scientific Research Applications

1-Benzyl-3-(3-methoxyphenyl)thiourea has several scientific research applications, including:

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . It falls under the storage class code 6.1C, which refers to non-combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

While specific future directions for “N-benzyl-N’-(3-methoxyphenyl)thiourea” are not available in the retrieved data, it’s worth noting that thiourea derivatives, which this compound is a part of, have been of great interest for interdisciplinary research . They compel researchers to explore new drug candidates due to their diverse therapeutic and pharmaceutical activity . This suggests that “N-benzyl-N’-(3-methoxyphenyl)thiourea” could potentially be a subject of future research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-3-(3-methoxyphenyl)thiourea can be synthesized through the reaction of benzylamine with 3-methoxyphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:

Benzylamine+3-Methoxyphenyl isothiocyanateThis compound\text{Benzylamine} + \text{3-Methoxyphenyl isothiocyanate} \rightarrow \text{this compound} Benzylamine+3-Methoxyphenyl isothiocyanate→this compound

The reaction is usually carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(3-methoxyphenyl)thiourea undergoes several types of chemical reactions, including:

    Oxidation: The thiocarbonyl group (C=S) can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzyl and methoxyphenyl groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and nucleophiles like amines and alcohols are used under mild to moderate conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-(4-methoxyphenyl)thiourea
  • 1-Benzyl-3-(2-ethoxyphenyl)thiourea
  • 1-Benzyl-3-(2,6-dimethylphenyl)thiourea

Uniqueness

1-Benzyl-3-(3-methoxyphenyl)thiourea is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the benzyl group also contributes to its distinct properties compared to other thioureas .

Properties

IUPAC Name

1-benzyl-3-(3-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-18-14-9-5-8-13(10-14)17-15(19)16-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQPHBHZJCQWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200735
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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